molecular formula C19H24N2O2 B1596679 (S)-吡喹酮 CAS No. 57452-97-8

(S)-吡喹酮

货号 B1596679
CAS 编号: 57452-97-8
分子量: 312.4 g/mol
InChI 键: FSVJFNAIGNNGKK-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (S)-Praziquantel involves several steps, including the condensation of 2-cyanoacrylate with 2,3-dichloro-1,4-naphthoquinone. The exact synthetic pathway can be found in relevant literature .

科学研究应用

作用机制和耐药性

  • 吡喹酮是用于治疗人血吸虫病的主要药物。人们认为其作用机制涉及血吸虫钙离子通道,这是迄今为止唯一确定的分子靶标,尽管证据仍然间接。尽管广泛使用,但迄今为止尚未观察到临床上对吡喹酮产生相关耐药性,但非洲一些研究中的低治愈率引起了担忧 (Doenhoff、Cioli 和 Utzinger,2008 年)

新衍生物和替代品

  • 对新型抗血吸虫化合物(包括青蒿素和 1,2,4-三恶唑烷)以及血吸虫特异性双功能酶(硫氧还蛋白-谷胱甘肽还原酶)抑制剂的研究显示出有望替代吡喹酮的潜力 (Doenhoff、Cioli 和 Utzinger,2008 年)

在综合控制计划中的作用

  • 预计未来吡喹酮的单独使用或与其他驱虫药联合使用将作为综合控制计划的一部分而增加。预防吡喹酮耐药性至关重要,需要对大规模药物管理计划进行充分监测并开发新的血吸虫杀灭剂 (Doenhoff、Cioli 和 Utzinger,2008 年)

药代动力学和毒性

  • 基于已发表的工作、国际机构和监管机构的评估,对吡喹酮的药代动力学和毒性的广泛审查提供了有关其在人类和动物中安全使用的宝贵信息,尽管非临床信息可能无法完全符合新药的当前指南 (Dayan,2003 年)

治疗递送方法

  • 吡喹酮合成和药物再配方的各种方法旨在降低生产成本和毒性,提高疗效,并解决血吸虫感染治疗中面临的挑战。最近的进展包括基于脂质的纳米系统 (LBNSs) 制剂,它可以克服与吡喹酮使用相关的缺点,例如提高生物利用度、减少剂量频率和提高患者依从性 (Adekiya、Kumar、Kondiah、Pillay 和 Choonara,2021 年)

属性

IUPAC Name

(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57452-97-8
Record name Praziquantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRAZIQUANTEL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Praziquantel
Reactant of Route 2
Reactant of Route 2
(S)-Praziquantel
Reactant of Route 3
Reactant of Route 3
(S)-Praziquantel
Reactant of Route 4
(S)-Praziquantel
Reactant of Route 5
Reactant of Route 5
(S)-Praziquantel
Reactant of Route 6
Reactant of Route 6
(S)-Praziquantel

Q & A

Q1: What is the significance of studying (S)-praziquantel when it is the inactive enantiomer?

A: While (S)-praziquantel doesn't exhibit the same antischistosomal activity as (R)-praziquantel [, ], it contributes to the overall pharmacokinetic profile of the racemic drug. Understanding its metabolism, potential for drug interactions, and impact on the active enantiomer is crucial for optimizing treatment and developing potential pediatric formulations [, ].

Q2: How do the pharmacokinetics of (S)-praziquantel differ from (R)-praziquantel?

A: Studies show that both enantiomers display complex pharmacokinetics with erratic absorption [, ]. Notably, efavirenz, an antiretroviral drug, significantly reduces the AUC (area under the curve) of both (R)- and (S)-praziquantel, while ritonavir, another antiretroviral, has a negligible effect on (R)-praziquantel but increases the AUC of (S)-praziquantel [, ]. These findings highlight the potential for clinically relevant drug interactions involving (S)-praziquantel.

Q3: Has the metabolism of (S)-praziquantel been investigated?

A: Yes, research has focused on characterizing the metabolism of (S)-praziquantel. Studies using human liver microsomes and advanced analytical techniques like the crystalline sponge method coupled with mass spectrometry and nuclear magnetic resonance have enabled the identification and structural elucidation of several (S)-praziquantel metabolites, including previously unknown ones []. This information is crucial for understanding the metabolic fate of the inactive enantiomer.

Q4: Can (S)-praziquantel be separated from (R)-praziquantel for analysis?

A: Absolutely. Cyclodextrin-modified micellar electrokinetic chromatography offers a reliable method for the simultaneous quantification of both (R)- and (S)-praziquantel enantiomers, as well as their main metabolites, in human plasma samples []. This technique facilitates accurate and efficient analysis of the enantiomers, even at low concentrations.

Q5: What is the potential impact of (S)-praziquantel on the development of pediatric praziquantel formulations?

A: The development of palatable pediatric praziquantel formulations is a significant challenge, and (S)-praziquantel, being the bitter component of the racemate, poses an obstacle []. Research into the pharmacokinetics and pharmacodynamics of both enantiomers, particularly in younger populations, is crucial for informing the development of appropriate and effective formulations for this vulnerable group.

Q6: Can (S)-praziquantel be used as a tool to study praziquantel metabolism?

A: While (S)-praziquantel itself is inactive against schistosomes, its similar structure to the active enantiomer makes it a valuable tool in metabolic studies [, ]. Researchers can use (S)-praziquantel to investigate the specific enzymes and pathways involved in praziquantel metabolism without the confounding factor of the drug's activity.

Q7: Are there any known safety concerns related to (S)-praziquantel?

A7: While praziquantel is generally considered safe and well-tolerated, the potential long-term effects of (S)-praziquantel, especially in the context of repeated administrations for schistosomiasis control, require further investigation. Understanding its pharmacokinetic profile, drug interactions, and potential for metabolite accumulation is essential for ensuring the drug's long-term safety.

Q8: Can the study of (S)-praziquantel contribute to the development of novel antischistosomal drugs?

A: Even though (S)-praziquantel is inactive, its structural similarity to the active (R)-enantiomer makes it a valuable starting point for medicinal chemistry efforts []. By understanding the structure-activity relationship and identifying the precise pharmacophore responsible for activity, researchers can potentially design new analogs with improved efficacy or a different pharmacological profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。